Ethyl 4-aminobenzoate;2,4,6-trinitrophenol
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Overview
Description
Ethyl 4-aminobenzoate: and 2,4,6-trinitrophenol are two distinct chemical compounds with unique properties and applications.
Preparation Methods
Ethyl 4-aminobenzoate
Ethyl 4-aminobenzoate can be synthesized through a multi-step process starting from p-toluidine . The steps include:
Synthesis of 4′-methylacetanilide:
p-toluidine reacts with acetic anhydride.Oxidation to p-acetamidobenzoic acid: Using potassium permanganate.
Hydrolysis to p-aminobenzoic acid hydrochloride: Using hydrochloric acid.
Esterification to ethyl 4-aminobenzoate: Using ethanol and sulfuric acid.
2,4,6-trinitrophenol
2,4,6-trinitrophenol is synthesized by nitrating phenol with concentrated sulfuric acid and nitric acid . The process involves:
Sulfonation of phenol: Heating phenol with concentrated sulfuric acid.
Nitration: Adding nitric acid to the sulfonated phenol to produce 2,4,6-trinitrophenol.
Chemical Reactions Analysis
Ethyl 4-aminobenzoate
Ethyl 4-aminobenzoate undergoes various chemical reactions, including:
Esterification: Formation of esters with alcohols.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions.
2,4,6-trinitrophenol
2,4,6-trinitrophenol is known for its explosive properties and undergoes:
Nitration: Introduction of nitro groups.
Substitution: Electrophilic substitution reactions.
Scientific Research Applications
Ethyl 4-aminobenzoate
Ethyl 4-aminobenzoate is widely used in:
Medicine: As a local anesthetic for pain relief in dental and surgical procedures.
Cosmetics: In sunscreens and other personal care products as a UV filter.
Industrial Applications: As an intermediate in the synthesis of other compounds.
2,4,6-trinitrophenol
2,4,6-trinitrophenol has applications in:
Explosives: Used in military and industrial explosives.
Dyes: As a yellow dye for silk and wool.
Medicine: Historically used as an antiseptic and in burn treatments.
Mechanism of Action
Ethyl 4-aminobenzoate
Ethyl 4-aminobenzoate acts by blocking sodium channels in nerve cells, preventing the initiation and transmission of nerve impulses, thereby providing local anesthesia .
2,4,6-trinitrophenol
2,4,6-trinitrophenol acts as an explosive by rapidly decomposing and releasing gases, leading to a sudden expansion and explosion .
Comparison with Similar Compounds
Ethyl 4-aminobenzoate
Similar compounds include:
Procaine: Another local anesthetic with similar properties.
Tetracaine: A more potent local anesthetic used in spinal anesthesia.
2,4,6-trinitrophenol
2,4-dinitrophenol: Used in biochemical studies and as a metabolic stimulant.
2,4,6-trinitrotoluene (TNT): A widely used explosive with similar properties.
Ethyl 4-aminobenzoate and 2,4,6-trinitrophenol are unique in their specific applications and properties, making them valuable in their respective fields.
Properties
CAS No. |
5982-70-7 |
---|---|
Molecular Formula |
C15H14N4O9 |
Molecular Weight |
394.29 g/mol |
IUPAC Name |
ethyl 4-aminobenzoate;2,4,6-trinitrophenol |
InChI |
InChI=1S/C9H11NO2.C6H3N3O7/c1-2-12-9(11)7-3-5-8(10)6-4-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-6H,2,10H2,1H3;1-2,10H |
InChI Key |
RKUBFKMIEXCLEB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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